2-Chloro-4,6-difluorobenzonitrile
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Overview
Description
2-Chloro-4,6-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N. It is a derivative of benzonitrile, characterized by the presence of chlorine and fluorine atoms at the 2, 4, and 6 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-difluorobenzonitrile typically involves the reaction of 2,4,6-trichlorobenzonitrile with potassium fluoride in the presence of an aprotic polar solvent such as N-methyl-2-pyrrolidone. The reaction is carried out under mild conditions with little side reactions . Another method involves the reaction of 2,4-dichloro-5-fluorobenzonitrile with potassium fluoride, rubidium fluoride, or caesium fluoride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,6-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Nucleophilic Aromatic Substitution: Substituted benzene derivatives.
Reduction: Corresponding amines.
Hydrolysis: Corresponding carboxylic acids.
Scientific Research Applications
2-Chloro-4,6-difluorobenzonitrile has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-difluorobenzonitrile involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the electron-withdrawing groups (chlorine and fluorine) activate the benzene ring towards nucleophilic attack . The compound forms a Meisenheimer complex, which then undergoes elimination to yield the substituted product.
Comparison with Similar Compounds
- 2,6-Difluorobenzonitrile
- 2-Chloro-3,6-difluorobenzonitrile
- 2-Chloro-6-fluorobenzonitrile
Comparison: 2-Chloro-4,6-difluorobenzonitrile is unique due to the specific positioning of chlorine and fluorine atoms, which significantly influence its reactivity and applications. Compared to 2,6-difluorobenzonitrile, the presence of an additional chlorine atom enhances its electron-withdrawing capability, making it more reactive in nucleophilic aromatic substitution reactions .
Properties
IUPAC Name |
2-chloro-4,6-difluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCVOCMSJCGQNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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